Potency Benchmarking: Ancistrotecine B as the Most Potent NIQ in a Class-Wide Screen
In a head-to-head comparison against 25 other naphthylisoquinoline alkaloids (NIQs) from Ancistrocladus tectorius, Ancistrotecine B (Compound 2) exhibited the highest inhibitory potency against the human Nav1.7 channel stably expressed in HEK293 cells [1]. This intra-class ranking is critical for researchers selecting the optimal tool compound from this new structural family.
| Evidence Dimension | Inhibitory Potency (IC50) against human Nav1.7 channel |
|---|---|
| Target Compound Data | 0.73 ± 0.03 µM |
| Comparator Or Baseline | Other 24 NIQs from the same screening library (individual compounds not specified) |
| Quantified Difference | Most potent among 25 tested compounds |
| Conditions | HEK293 cells stably expressing human Nav1.7 channel |
Why This Matters
This ranking confirms Ancistrotecine B is the optimal molecular starting point for structure-activity relationship (SAR) studies or pharmacological investigations involving the NIQ scaffold.
- [1] Wang QQ, et al. Naphthylisoquinoline alkaloids, a new structural template inhibitor of Nav1.7 sodium channel. Acta Pharmacologica Sinica. 2023;44(9):1768-1776. doi:10.1038/s41401-023-01084-9 View Source
